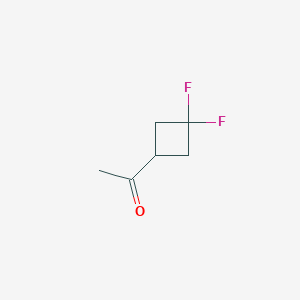

1-(3,3-Difluorocyclobutyl)ethan-1-one

Descripción

Propiedades

IUPAC Name |

1-(3,3-difluorocyclobutyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O/c1-4(9)5-2-6(7,8)3-5/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSRYRUBLFSMDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC(C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting from 3-Oxocyclobutanecarboxylic Acid

- Commercial availability : 3-Oxocyclobutanecarboxylic acid is commercially available on a kilogram scale and serves as an accessible precursor.

- Esterification : Conversion of 3-oxocyclobutanecarboxylic acid to ethyl 3-oxocyclobutanecarboxylate is achieved in about 90% yield.

- Difluorination with DAST : Treatment of the ester with diethylaminosulfur trifluoride (DAST) introduces the two fluorine atoms at the 3-position, yielding ethyl 3,3-difluorocyclobutanoate with approximately 76% yield after vacuum distillation.

- Scale-up feasibility : This method has been demonstrated on a 40-gram scale without significant loss in yield or purity.

Conversion of Ethyl 3,3-Difluorocyclobutanoate to Target Ketone

- Hydrolysis : Mild hydrolysis of the ester using aqueous potassium hydroxide in methanol at room temperature yields 3,3-difluorocyclobutanecarboxylic acid in 98% yield.

- Reduction : Lithium aluminum hydride (LiAlH4) reduction of the ester produces 3,3-difluorocyclobutanol in 92% yield.

- Oxidation to ketone : The corresponding this compound can be prepared by oxidation of the alcohol or through direct synthetic routes involving cycloaddition and fluorination steps (see below).

Alternative Synthetic Routes

- Thermal [2+2] Cycloaddition : Early methods involved thermal [2+2] cycloaddition of 1,1-dichloro-2,2-difluoroethylene with acrylonitrile, followed by hydrogenation and functional group transformations to yield the difluorocyclobutyl derivatives. However, these methods require handling toxic and potentially explosive reagents and high-pressure equipment, limiting their practicality for scale-up.

- Reaction of Dichloroketene with Vinyl Ethers : An alternative approach to prepare 3,3-difluorocyclobutanone derivatives involves the reaction of dichloroketene with tert-butyl or benzyl vinyl ethers, followed by deprotection steps.

- Curtius Rearrangement and Catalytic Hydrogenation : Amines bearing the 3,3-difluorocyclobutyl group can be synthesized from carboxylic acid or nitrile intermediates via Curtius rearrangement or catalytic hydrogenation, which are useful for further derivatization.

Summary Table of Key Synthetic Steps and Yields

| Step | Reaction Conditions | Product | Yield (%) | Scale (g) | Notes |

|---|---|---|---|---|---|

| Esterification | 3-Oxocyclobutanecarboxylic acid + EtOH | Ethyl 3-oxocyclobutanecarboxylate | ~90 | Multigram | High-yielding, straightforward |

| Difluorination with DAST | DAST, vacuum distillation | Ethyl 3,3-difluorocyclobutanoate | 76 | ~40 | Scalable, key intermediate |

| Hydrolysis | KOH, aq MeOH, r.t., 15 h | 3,3-Difluorocyclobutanecarboxylic acid | 98 | 32 | Mild conditions |

| Reduction | LiAlH4, Et2O | 3,3-Difluorocyclobutanol | 92 | 25 | High yield |

| Bromination (Hunsdiecker–Borodin) | Br2/HgO, CH2Cl2 | 3-Bromo-3,3-difluorocyclobutyl derivatives | 41-45 | 1-20 | Solvent critical for isolation |

| Azidation | NaN3, nucleophilic substitution | Azide derivative | 55 | - | Useful for further functionalization |

Research Findings and Practical Considerations

- The use of 3-oxocyclobutanecarboxylic acid as a starting material is advantageous due to its commercial availability and ease of functionalization.

- DAST-mediated difluorination is a reliable and scalable method to introduce geminal difluoro groups into cyclobutyl rings.

- The synthetic sequence allows for the preparation of various 3,3-difluorocyclobutyl building blocks, including ketones, alcohols, amines, and halides, facilitating diverse downstream applications.

- Alternative routes involving cycloaddition reactions are less practical for scale-up due to hazardous reagents and conditions.

- Optimization of reaction conditions, especially solvent choice and scale, is critical for maximizing yields and purity, particularly in halogenation steps.

Análisis De Reacciones Químicas

1-(3,3-Difluorocyclobutyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ethanone group to an alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions for these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Organic Synthesis

1-(3,3-Difluorocyclobutyl)ethan-1-one serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the development of more complex organic molecules. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals due to its ability to enhance the properties of the resultant compounds .

Research indicates that this compound may exhibit significant biological activity, including interactions with enzymes and receptors. Studies have suggested that the difluorocyclobutyl group can enhance binding affinity to biological targets, potentially leading to therapeutic applications in areas such as oncology and metabolic disorders .

Medicinal Chemistry

Ongoing research is exploring the potential of this compound as a precursor for drug candidates with antifungal, antibacterial, or anticancer properties. Its fluorinated structure is known to enhance lipophilicity and bioavailability, making it an attractive candidate for further medicinal development .

Industrial Applications

In industrial settings, this compound is utilized in producing specialty chemicals and materials, including polymers with unique properties due to its difluorocyclobutyl moiety . Its application in advanced materials science is being investigated for potential use in coatings and other specialized applications.

Case Study 1: Synthesis of Fluorinated Compounds

A study demonstrated the synthesis of various fluorinated compounds using this compound as a starting material. The results indicated that compounds derived from this ketone exhibited enhanced biological activities compared to their non-fluorinated counterparts .

In vitro assays were conducted to evaluate the biological activity of derivatives of this compound against different cancer cell lines. The findings revealed significant inhibitory effects on cell proliferation, suggesting potential therapeutic applications in cancer treatment .

Mecanismo De Acción

The mechanism of action of 1-(3,3-Difluorocyclobutyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group can enhance the compound’s binding affinity and selectivity towards these targets, potentially leading to desired biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight key structural, electronic, and functional differences between 1-(3,3-Difluorocyclobutyl)ethan-1-one and related compounds:

Key Analysis:

Structural and Electronic Effects: Ring Strain: The cyclobutane ring in this compound imposes greater ring strain than cyclopentane analogs (e.g., 1-(3,3-Difluorocyclopentyl)ethan-1-amine), leading to higher reactivity in ring-opening or functionalization reactions .

Functional Group Diversity: Ketones vs. Amines: While this compound contains a ketone group, its cyclopentyl analog (1-(3,3-Difluorocyclopentyl)ethan-1-amine) features a primary amine, enabling divergent applications—ketones as electrophilic intermediates and amines as hydrogen-bond donors in medicinal chemistry . Aromatic vs. Aliphatic Systems: Phenyl-substituted analogs (e.g., 1-(3,5-Difluoro-2-hydroxyphenyl)ethan-1-one) exhibit aromatic conjugation, enhancing UV absorption properties, whereas the cyclobutyl system offers rigidity and stereochemical control .

Applications :

- Pharmaceuticals : The cyclobutyl ketone’s strain and fluorination may serve as a bioisostere for tert-butyl or aromatic groups, improving drug bioavailability .

- Agrochemicals : Chlorinated derivatives (e.g., 2-Chloro-1-(3-(difluoromethoxy)phenyl)ethan-1-one) demonstrate enhanced pesticidal activity due to halogenated motifs .

Actividad Biológica

1-(3,3-Difluorocyclobutyl)ethan-1-one is a fluorinated ketone that has garnered interest in medicinal chemistry due to its potential biological activities. Understanding its interactions with biological systems is crucial for evaluating its therapeutic applications, particularly in oncology and metabolic disorders.

The compound's biological activity is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. It may influence biochemical pathways such as apoptosis and oxidative stress response, which are critical in cancer biology.

Target Interactions

- Enzymatic Activity : The compound may modulate the activity of specific enzymes involved in metabolic pathways, potentially altering cellular metabolism and proliferation .

- Receptor Modulation : It has been suggested that derivatives of this compound could interact with nuclear receptors, such as retinoic acid-related orphan receptor gamma (RORγ), influencing gene expression related to immune response and metabolism .

Biological Activity Studies

Recent studies have evaluated the compound's effects on various cell lines, particularly focusing on its cytotoxicity and pro-apoptotic properties.

Cytotoxicity Assessment

The biological activity of this compound has been assessed using several assays:

- Trypan Blue Exclusion Assay : This assay measures cell viability. Results indicated that the compound exhibits selective cytotoxicity towards certain cancer cell lines while sparing normal cells .

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels were observed in treated cancer cells, suggesting a mechanism involving oxidative stress induction .

Apoptosis Induction

Studies utilizing the Annexin V-FITC assay and Caspase-Glo 3/7 assay demonstrated that the compound induces apoptosis in cancer cells. The following findings were noted:

- Caspase Activation : Significant increases in caspase 3 and 7 activities were recorded after exposure to the compound, indicating activation of the intrinsic apoptotic pathway .

- Mitochondrial Dysfunction : The compound's impact on mitochondrial membrane potential was assessed, revealing alterations consistent with pro-apoptotic signaling .

Case Studies

Several case studies have highlighted the potential of this compound in treating specific cancers. For instance:

- A study on K562 leukemia cells demonstrated that treatment with this compound resulted in a marked increase in apoptosis rates compared to untreated controls. The study emphasized the role of ROS in mediating these effects .

Summary of Findings

| Study Aspect | Findings |

|---|---|

| Cytotoxicity | Selective toxicity towards cancer cells; minimal effects on normal cells |

| Mechanism | Induces oxidative stress; modulates enzyme activity |

| Apoptosis Induction | Increased caspase activity; mitochondrial dysfunction observed |

| Cell Lines Tested | K562 (leukemia), HaCat (keratinocytes) |

Q & A

Q. Basic Characterization

- ¹⁹F NMR : Two equivalent fluorine atoms on the cyclobutane ring appear as a singlet near δ -110 ppm. Non-equivalent fluorines (e.g., in diastereomers) split into doublets .

- ¹H NMR : The cyclobutyl CH₂ protons resonate as a multiplet at δ 2.5–3.0 ppm, while the acetyl methyl group appears as a singlet at δ 2.1–2.3 ppm .

- IR : A strong carbonyl stretch (C=O) near 1700–1750 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ confirm functionality .

Advanced Analysis

Dynamic NMR experiments can resolve conformational flexibility in the cyclobutane ring, while 2D-COSY and HSQC clarify coupling patterns in crowded spectra .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Safety

- Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood due to potential volatility and irritancy .

- Avoid contact with oxidizing agents; store under inert gas (argon) at 2–8°C to prevent degradation .

Advanced Risk Mitigation

Conduct a hazard assessment using computational tools (e.g., EPI Suite) to predict toxicity and environmental persistence. Spill kits should include fluorophilic absorbents (e.g., activated alumina) .

How can computational methods (DFT, MD) predict the reactivity and biological interactions of this compound?

Q. Advanced Computational Studies

- DFT Calculations : Optimize geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. For example, the carbonyl oxygen is a predicted hydrogen-bond acceptor .

- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., enzymes) to assess stability of ligand-receptor complexes. Trajectory analysis reveals key interactions, such as π-π stacking or halogen bonding .

What strategies resolve contradictory data in fluorination efficiency across different synthetic methods?

Q. Advanced Troubleshooting

- Compare fluorination agents: DAST provides higher selectivity but lower thermal stability than SF₄. Kinetic studies (e.g., in situ IR monitoring) identify side reactions like defluorination .

- Use isotopic labeling (¹⁸F) to trace fluorination pathways and quantify byproducts via LC-MS .

How is regioselectivity controlled during the synthesis of fluorinated cyclobutane derivatives?

Advanced Mechanistic Insight

Steric and electronic effects dictate fluorination sites. For example, electron-withdrawing groups (e.g., acetyl) on the cyclobutane ring direct fluorination to the less substituted position. Solvent polarity (e.g., DMF vs. hexane) modulates transition-state stability, favoring specific regioisomers .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Q. Advanced Biological Studies

- Enzyme Inhibition : Screen against kinases or cytochrome P450 isoforms using fluorescence-based assays (e.g., ADP-Glo™) .

- Cellular Uptake : Radiolabel the compound with ¹⁴C and quantify accumulation in cell lines via scintillation counting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.